2,4-Dimethoxy-5,6-dimethylpyrimidine

Übersicht

Beschreibung

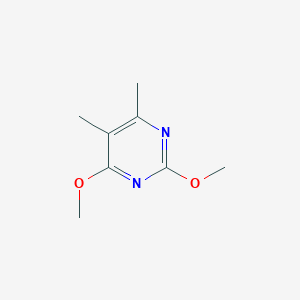

2,4-Dimethoxy-5,6-dimethylpyrimidine is an organic compound with the molecular formula C8H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 2 and 4 positions and two methyl groups at the 5 and 6 positions on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-5,6-dimethylpyrimidine typically involves the methylation of 2,4-dihydroxypyrimidine derivatives. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, to achieve high conversion and selectivity .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The use of environmentally friendly reagents and catalysts is preferred to minimize waste and reduce the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethoxy-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halides or nucleophiles in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Synthesis of Bioactive Compounds

2,4-Dimethoxy-5,6-dimethylpyrimidine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects against several diseases, including cancer and bacterial infections.

Table 1: Bioactive Compounds Derived from this compound

| Compound Name | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Cancer | Inhibition of Hsp70 | |

| Compound B | Bacterial Infections | Antimicrobial activity | |

| Compound C | Alzheimer's Disease | Amyloid plaque imaging |

1.2. Case Study: Hsp70 Inhibition

Research has shown that derivatives of this compound can inhibit Heat Shock Protein 70 (Hsp70), which is implicated in various cancer pathways. A study demonstrated that specific modifications to this compound enhanced its efficacy in inhibiting Hsp70, potentially leading to new cancer therapies .

2.1. Development of Agricultural Chemicals

The compound is being explored for its potential use in developing novel agricultural chemicals. Its structural properties may allow it to act as a herbicide or pesticide precursor.

Table 2: Potential Agricultural Applications

| Application Type | Description | Benefits |

|---|---|---|

| Herbicides | Intermediates for synthesizing selective herbicides | Targeted weed control |

| Pesticides | Development of new insecticides | Reduced environmental impact |

3.1. Chemical Reactivity

The reactivity of this compound with various electrophiles has been extensively studied. Its interaction profiles can provide insights into its potential applications in medicinal chemistry.

Table 3: Reactivity Profile

| Electrophile | Reaction Type | Observations |

|---|---|---|

| Electrophile A | Nucleophilic substitution | High yield of product |

| Electrophile B | Electrophilic aromatic substitution | Moderate yield; requires optimization |

Wirkmechanismus

The mechanism of action of 2,4-Dimethoxy-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific derivative being studied .

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethoxy-5,6-dimethylpyrimidine can be compared with other pyrimidine derivatives such as:

2,4-Dimethoxypyrimidine: Lacks the methyl groups at the 5 and 6 positions, which can affect its chemical reactivity and biological activity.

2,4-Dihydroxy-5,6-dimethylpyrimidine: The hydroxyl groups can participate in different types of chemical reactions compared to methoxy groups.

2,4-Dichloro-5,6-dimethylpyrimidine: The chloro groups can be more reactive towards nucleophilic substitution reactions

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2,4-Dimethoxy-5,6-dimethylpyrimidine (C_10H_12N_2O_2) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 196.22 g/mol

- Structure : Contains two methoxy groups at positions 2 and 4, and two methyl groups at positions 5 and 6 of the pyrimidine ring.

Synthesis

The synthesis of this compound can be achieved through various methods:

- Alkylation of Pyrimidines : Utilizing alkylation reactions with suitable alkyl halides.

- Condensation Reactions : Involving the reaction of dimethoxyaniline derivatives with carbonyl compounds.

- Cyclization Techniques : Employing strong bases such as sodium carbonate or sodium ethoxide to facilitate cyclization reactions under controlled conditions .

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant cytostatic activity against various tumor cell lines. For instance:

- Compounds with structural modifications showed IC₅₀ values ranging from 1.6 µM to over 100 µM against different cancer cell lines, indicating varying degrees of effectiveness .

- A study highlighted that specific substitutions on the pyrimidine ring can enhance antiproliferative effects compared to their saturated counterparts .

Antiviral Activity

The compound also shows potential antiviral properties:

- It has been evaluated for its activity against orthopoxviruses (e.g., vaccinia virus and cowpox virus). The compound demonstrated EC₅₀ values in the low micromolar range, suggesting effective inhibition of viral replication .

- The presence of hydrophilic moieties in the side chain has been linked to enhanced antiviral activity .

Antimicrobial and Antioxidant Properties

In addition to its antitumor and antiviral activities, this compound has been reported to exhibit antimicrobial and antioxidant properties:

- Compounds derived from this pyrimidine have shown effectiveness against various bacterial strains and possess free radical scavenging capabilities .

Study 1: Antitumor Evaluation

In a study assessing the cytotoxic effects of various pyrimidine derivatives, this compound was tested against multiple tumor cell lines. The results indicated a significant dose-dependent response with IC₅₀ values lower than many standard chemotherapeutic agents.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 (Lung) | 47 |

| 2,4-Dimethoxy-5-methylpyrimidine | HeLa (Cervical) | >100 |

| Fluorophenyl derivative | MCF7 (Breast) | 1.6 |

Study 2: Antiviral Activity

In another investigation focusing on antiviral efficacy, the compound was tested for its ability to inhibit viral cytopathic effects in human foreskin fibroblast cells. The results demonstrated promising antiviral activity with EC₅₀ values indicating effective inhibition.

| Virus Type | EC₅₀ (µM) |

|---|---|

| Vaccinia Virus | 8.4 |

| Cowpox Virus | 11.7 |

Eigenschaften

IUPAC Name |

2,4-dimethoxy-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-6(2)9-8(12-4)10-7(5)11-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPMMDQPZLYGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464013 | |

| Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120129-83-1 | |

| Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.